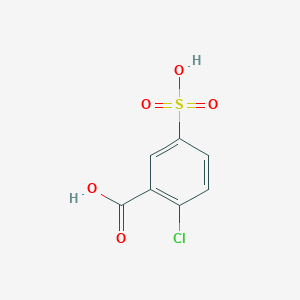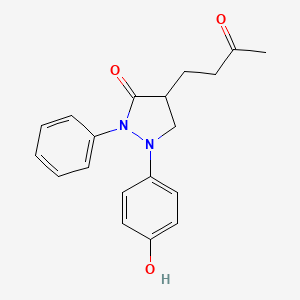
1-(4-Hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one is a complex organic compound with a unique structure that includes a pyrazolidinone ring, a hydroxyphenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with acetylacetone to form an intermediate, which is then reacted with phenylhydrazine to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the pyrazolidinone ring can be reduced to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 1-(4-oxophenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one.
Reduction: Formation of 1-(4-hydroxyphenyl)-4-(3-hydroxybutyl)-2-phenylpyrazolidin-3-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(4-Hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazolidinone ring can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxyphenyl)-3-phenylpyrazolidin-3-one: Lacks the 3-oxobutyl group.
1-(4-Hydroxyphenyl)-4-(3-hydroxybutyl)-2-phenylpyrazolidin-3-one: A reduced form of the original compound.
1-(4-Methoxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one: Contains a methoxy group instead of a hydroxy group.
Uniqueness
1-(4-Hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one is unique due to the presence of both the hydroxyphenyl and 3-oxobutyl groups, which confer distinct chemical and biological properties. These groups allow for a wide range of chemical modifications and interactions, making the compound versatile for various applications.
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C19H20N2O3/c1-14(22)7-8-15-13-20(16-9-11-18(23)12-10-16)21(19(15)24)17-5-3-2-4-6-17/h2-6,9-12,15,23H,7-8,13H2,1H3 |
InChI Key |
VUWDQEIIWJXXGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1CN(N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


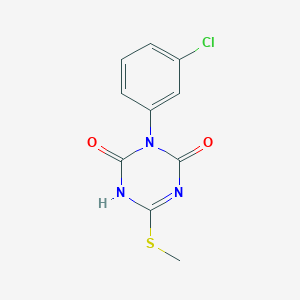

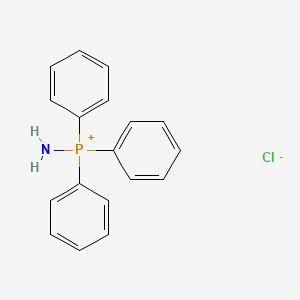

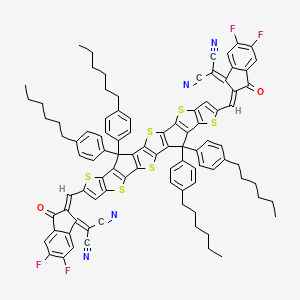
![Tert-butyl 3-[[10-[[3-(2-methylprop-2-enoylamino)propylamino]methyl]anthracen-9-yl]methylamino]propanoate](/img/structure/B15251885.png)
![6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B15251892.png)
![3,3,5-Trichloro-[1,1'-biphenyl]-4,4(3H)-diol](/img/structure/B15251908.png)
amine](/img/structure/B15251920.png)
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B15251923.png)
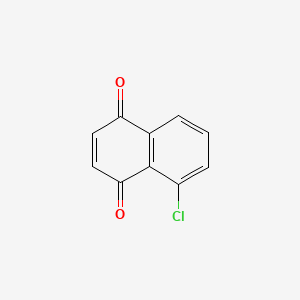

![3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid](/img/structure/B15251937.png)
